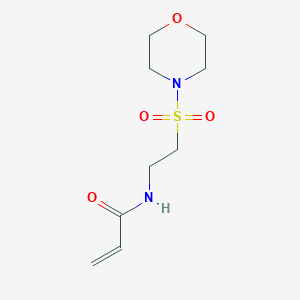

![molecular formula C21H21N3O6S B2448209 4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 923414-04-4](/img/structure/B2448209.png)

4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

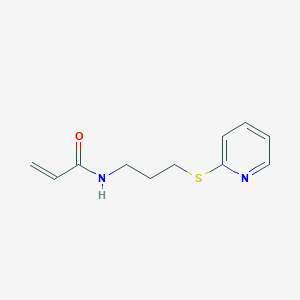

The compound contains several functional groups, including a benzylsulfonyl group, a 1,3,4-oxadiazol ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring . These groups could potentially contribute to the compound’s reactivity and properties.

Molecular Structure Analysis

The overall geometry of the molecule is likely to be largely planar due to the presence of the aromatic rings . The dihedral angle between the planes of the benzene rings at either side of the molecule could vary depending on the specific configuration of the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzylsulfonyl group could potentially undergo nucleophilic substitution reactions, and the 1,3,4-oxadiazol ring could participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to the compound’s UV/Vis absorption properties .Scientific Research Applications

Synthesis and Characterization

Compounds incorporating the 1,4-benzodioxane moiety, similar to the structure of interest, have been synthesized through reactions involving sulfonamide derivatives. These processes typically involve the reaction of 1,4-benzodioxane-6-amine with sulfonyl chlorides, followed by subsequent modifications to introduce various substituents. The characterization of these compounds is achieved through spectroscopic techniques such as IR, NMR, and mass spectrometry, ensuring the identification of the desired products (Irshad et al., 2016).

Biological Activity

Antimicrobial and Antifungal Properties

Several studies have demonstrated the antimicrobial and antifungal activities of sulfonamide derivatives featuring the benzodioxane and oxadiazole moieties. These compounds exhibit potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). Furthermore, specific derivatives have shown significant inhibitory effects against enzymes and pathogens relevant to agricultural applications, such as rice bacterial leaf blight (Shi et al., 2015).

Enzyme Inhibition

The enzyme inhibitory activities of compounds with similar structures, particularly against enzymes like α-glucosidase and acetylcholinesterase, have been explored. These studies indicate that certain derivatives can serve as substantial inhibitors, potentially relevant for therapeutic applications in diseases where such enzymes play a crucial role (Abbasi et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been reported to have antibacterial properties , suggesting that the compound might interact with bacterial proteins or enzymes that are essential for bacterial growth and survival.

Mode of Action

Based on the structure and known activities of similar compounds, it can be hypothesized that it may inhibit the function of target proteins or enzymes in bacteria, leading to a disruption in their normal biological processes .

Biochemical Pathways

Given its potential antibacterial properties, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action.

Result of Action

Based on the potential antibacterial properties of similar compounds, it can be hypothesized that the compound may lead to the death of bacteria or inhibition of their growth .

Future Directions

properties

IUPAC Name |

4-benzylsulfonyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c25-19(7-4-12-31(26,27)14-15-5-2-1-3-6-15)22-21-24-23-20(30-21)16-8-9-17-18(13-16)29-11-10-28-17/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNPAEQVFQJXLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2448130.png)

![7-Chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2448131.png)

![N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2448137.png)

![3-[(1R,2R)-2-Methylcyclopropyl]propan-1-amine;hydrochloride](/img/structure/B2448140.png)

![Ethyl 5-(2-fluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2448143.png)